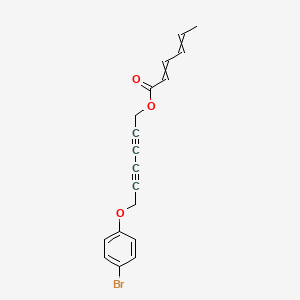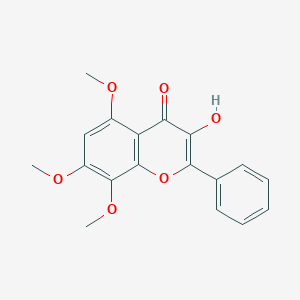![molecular formula C22H20O2S2 B14332752 2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane CAS No. 106672-58-6](/img/structure/B14332752.png)
2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane is a complex organic compound featuring an oxirane ring, a benzenesulfinyl group, and phenylsulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane typically involves the formation of the oxirane ring through epoxidation reactions. One common method is the reaction of a suitable alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions . The presence of benzenesulfinyl and phenylsulfanyl groups requires careful selection of starting materials and reaction conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The scalability of the synthesis depends on the availability of starting materials and the efficiency of the reaction steps. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols under mild conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted alcohols, amines, or thiols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane involves its interaction with molecular targets through its reactive oxirane ring and sulfinyl group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and subsequent formation of covalent bonds with target molecules. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-(Phenylsulfanyl)ethylsulfanylbenzene: Similar structure but lacks the oxirane ring.
Benzenesulfinyl derivatives: Compounds with similar sulfinyl groups but different substituents.
Uniqueness
2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane is unique due to the presence of both the oxirane ring and the benzenesulfinyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
106672-58-6 |
|---|---|
Fórmula molecular |
C22H20O2S2 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
2-(benzenesulfinyl)-3-phenyl-2-(2-phenylsulfanylethyl)oxirane |
InChI |
InChI=1S/C22H20O2S2/c23-26(20-14-8-3-9-15-20)22(16-17-25-19-12-6-2-7-13-19)21(24-22)18-10-4-1-5-11-18/h1-15,21H,16-17H2 |
Clave InChI |
CHNNVCCIFDEOCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(O2)(CCSC3=CC=CC=C3)S(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile](/img/structure/B14332669.png)
![9-Methyl-9H-pyrazolo[1,2-a]indazol-10-ium bromide](/img/structure/B14332672.png)
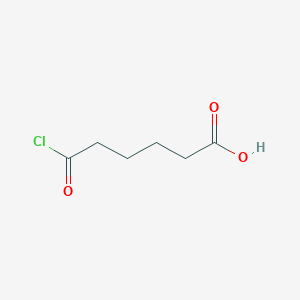
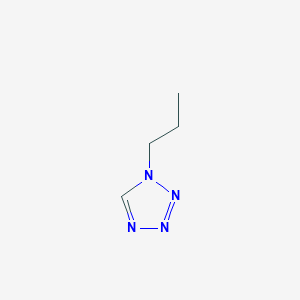
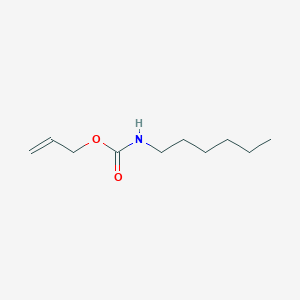
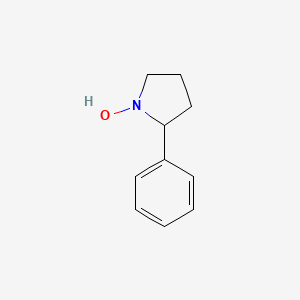
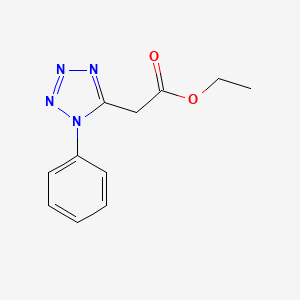

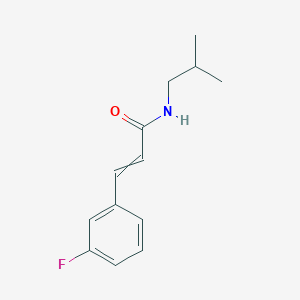
![(6aR,10aR)-7,9-dimethyl-4-pentyl-6,6a,8,10a-tetrahydroindolo[4,3-fg]quinoline;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14332720.png)

